4-(Pentafluorosulfur)phenylacetic acid is a fluorinated derivative of phenylacetic acid, characterized by the presence of a pentafluorosulfur group (-SF5) attached to the phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 262.197 g/mol . This compound is notable for its unique electronic properties imparted by the pentafluorosulfur group, which significantly influences its reactivity and interactions in various chemical environments.
The major products from these reactions depend on the specific reagents used. For instance, reacting with an amine yields an amide derivative, while esterification produces an ester from the carboxylic acid.
Research on 4-(Pentafluorosulfur)phenylacetic acid indicates potential biological activities, particularly in medicinal chemistry. Its derivatives are being studied for interactions with biomolecules and potential pharmaceutical applications. The strong electron-withdrawing effect of the pentafluorosulfur group may enhance its biological activity by altering the compound's interaction with biological targets .
The synthesis of 4-(Pentafluorosulfur)phenylacetic acid typically involves the following methods:
4-(Pentafluorosulfur)phenylacetic acid has diverse applications across several fields:
Studies involving 4-(Pentafluorosulfur)phenylacetic acid focus on its reactivity patterns and interactions with various nucleophiles. The strong electron-withdrawing effect of the pentafluorosulfur group enhances its electrophilic character, making it a versatile intermediate in synthetic chemistry. Research continues into how these interactions can lead to novel compounds with specific biological activities or industrial applications .
Several compounds are structurally similar to 4-(Pentafluorosulfur)phenylacetic acid, each exhibiting unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Phenylacetic Acid | Parent compound without fluorinated groups. | |
| 4-Fluorophenylacetic Acid | Contains a single fluorine atom instead of -SF5. | |
| 4-(Trifluoromethyl)phenylacetic Acid | Features a trifluoromethyl group, differing reactivity. | |
| 2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid | Contains an additional fluorine atom at position 2. |
The distinctiveness of 4-(Pentafluorosulfur)phenylacetic acid lies in its pentafluorosulfur group, which imparts exceptional electronic properties and reactivity compared to other fluorinated derivatives. This unique structure enables it to participate in various
The synthesis of 4-(Pentafluorosulfur)phenylacetic acid relies heavily on sulfur pentafluoride chloride-mediated aromatic substitution reactions, which represent one of the most versatile approaches for introducing the pentafluorosulfanyl functional group into aromatic systems [1] [2]. The pentafluorosulfanyl group exhibits exceptional electron-withdrawing properties with an inductive sigma value of 0.55, significantly higher than the trifluoromethyl group's 0.39, making it a powerful directing group in aromatic substitution reactions [2] [3].
Direct fluorination methodologies using sulfur pentafluoride chloride have been successfully applied to various aromatic precursors. The preparation of pentafluorosulfanyl-substituted aromatics typically involves three distinct synthetic pathways: direct fluorination of nitro-substituted diaryl disulfides, direct fluorination of nitro-pentafluorosulfanyl benzenes, and fluorodenitration of dinitro-pentafluorosulfanyl benzenes [2] [3]. These reactions proceed through radical mechanisms, where sulfur pentafluoride chloride serves as both the pentafluorosulfanyl radical source and the chlorinating agent.
Recent photochemical advances have demonstrated that sulfur pentafluoride chloride can be activated using black light at 370 nanometers wavelength, initiating radical chain processes that provide access to various chloro-olefins from terminal alkynes with yields ranging from 49 to 76 percent [4] [5]. The stereoselectivity of these reactions has been definitively established through single crystal X-ray diffraction analysis, showing exclusive formation of E-stereoisomers in 1-chloro-2-pentafluorosulfanyl-alkenes [4].
The nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-pentafluorosulfanylbenzene with oxygen, sulfur, and nitrogen nucleophiles affords novel pentafluorosulfanylbenzenes with 3,5-disubstitution patterns [2] [3]. These reactions proceed under mild conditions at ambient temperature using common nucleophiles such as amines and thiols, demonstrating excellent functional group tolerance and providing good to excellent yields.
Table 1: Sulfur Pentafluoride Chloride-mediated Aromatic Substitution Reactions
| Substrate Type | Sulfur Pentafluoride Chloride Role | Reaction Conditions | Key Products | Yield Range (%) |
|---|---|---|---|---|
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Nucleophilic aromatic substitution substrate | Nucleophiles (O, S, N) at ambient temperature | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | Good to excellent |
| 4-Nitro-1-(pentafluorosulfanyl)benzene | Direct fluorination precursor | Direct fluorination conditions | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Variable |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration substrate | Fluorodenitration with mixed conditions | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Variable |
| Terminal alkynes | Pentafluorosulfanyl radical source with light activation | Black light (370 nm) activation in tetrahydrofuran | (E)-1-Chloro-2-pentafluorosulfanyl-alkenes | 49-76 |
| 1,2-Bis(3-nitrophenyl)disulfane | Direct fluorination substrate | Direct fluorination with fluorine gas | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Byproduct formation |
Electrochemical Kolbe coupling represents an innovative approach for synthesizing aliphatic pentafluorosulfanyl-containing compounds, including precursors to 4-(Pentafluorosulfur)phenylacetic acid [6] [7]. The Kolbe electrolysis process involves the electrochemical decarboxylative dimerization of carboxylic acids, proceeding through a two-stage radical mechanism where electrochemical decarboxylation generates radical intermediates that subsequently combine to form covalent bonds [8].
The preparation of aliphatic pentafluorosulfanyl compounds using Kolbe-based reactions has been explored using 2-(pentafluoro-lambda-6-sulfanyl)acetic acid as the "pentafluorosulfanyl-methylene" source [6] [7]. This electrochemical approach involves reacting 2-(pentafluoro-lambda-6-sulfanyl)acetic acid with various aliphatic carboxylic acids under galvanostatic conditions. A total of nine examples of unsymmetrical coupling between 2-(pentafluoro-lambda-6-sulfanyl)acetic acid and a range of aliphatic carboxylic acids have been achieved with nuclear magnetic resonance yields ranging from 15 to 66 percent, with isolated yields reaching up to 62 percent [6] [7].
The electrochemical conditions typically employ platinum foil electrodes with dimensions of 1.6 by 1.3 centimeters, operating at current densities of 150 milliamperes per square centimeter under stirred conditions at room temperature [9]. Faradaic efficiency calculations demonstrate that the conversion efficiency decreases with time, starting at 68.4 percent within the first hour and decreasing to 39.4 percent over a five-hour duration [9].
Table 2: Electrochemical Kolbe Coupling Approaches for Pentafluorosulfanyl Compounds
| Substrate Combination | Electrochemical Conditions | Products Formed | Nuclear Magnetic Resonance Yield Range (%) | Isolated Yield (%) | Number of Examples |
|---|---|---|---|---|---|
| 2-(Pentafluoro-lambda-6-sulfanyl)acetic acid + Aliphatic carboxylic acids | Kolbe electrolysis, unsymmetrical coupling | R-methylene-methylene-pentafluorosulfanyl compounds | 15-66 | Up to 62 | 9 |
| Valeric acid (paired electrolysis) | Galvanostatic, 150 mA cm⁻², Platinum electrodes | n-Octane + hydrogen/carbon dioxide (cathodic products) | Faradaic efficiency: 39-68 | Not specified | Process optimization study |
| Pentafluorosulfanyl-methylene-carboxylic acid + Various R-carboxylic acid | Electrochemical decarboxylative coupling | Aliphatic pentafluorosulfanyl-containing compounds | 15-66 | Up to 62 | 9 |
The synthesis of 4-(Pentafluorosulfur)phenylacetic acid requires careful consideration of carboxylic acid protection strategies that are compatible with the unique electronic and steric properties of the pentafluorosulfanyl group [10]. The 1,3-dithian-2-yl-methyl and its analogous groups, including dimethyl-1,3-dithian-2-yl-methyl, provide orthogonal protection for carboxylic acids that can be deprotected under nearly neutral oxidative conditions [10].
The dimethyl-1,3-dithian-2-yl-methyl protecting group demonstrates exceptional compatibility with pentafluorosulfanyl-containing substrates [10]. Deprotection is achieved using sodium periodate as the oxidant, followed by treatment with potassium carbonate at room temperature. The reactions are performed in tetrahydrofuran and water solvent mixtures to dissolve both organic substrates and sodium periodate, using five equivalents of sodium periodate with overnight reaction times [10].
Selective deprotection studies have demonstrated that dimethyl-1,3-dithian-2-yl-methyl protected carboxylic acids can be selectively deprotected in the presence of methyl and tertiary butyl protected carboxylic acids [10]. When equal equivalents of dimethyl-1,3-dithian-2-yl-methyl protected benzoic acid and methyl benzoate are treated with sodium periodate for eight hours at room temperature, followed by brief contact with potassium carbonate, complete deprotection of the dimethyl-1,3-dithian-2-yl-methyl group occurs while the methyl benzoate remains intact, yielding pure benzoic acid and methyl benzoate in 88 and 98 percent yields, respectively [10].
The compatibility of dimethyl-1,3-dithian-2-yl-methyl protection with pentafluorosulfanyl groups extends to substrates containing 1,2-diol functionalities, although special considerations are required [10]. When dimethyl-1,3-dithian-2-yl-methyl protected carboxylic acid and R,R-hydrobenzoin are treated with sodium periodate, the diol is completely consumed within one hour while the protected carboxylic acid remains intact, indicating that 1,2-diol groups must be protected during the deprotection process if sodium periodate is used [10].
Table 3: Carboxylic Acid Protection/Deprotection Compatibility with Pentafluorosulfanyl Groups
| Protecting Group Strategy | Deprotection Conditions | Pentafluorosulfanyl Compatibility | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| dimethyl-1,3-dithian-2-yl-methyl | Sodium periodate, then potassium carbonate, room temperature | Compatible under oxidative conditions | 87-98 | Oxidative deprotection, neutral conditions |
| Tertiary butyl esters | Acidic conditions (selective) | Compatible, orthogonal deprotection | 90-94 | Selective over dimethyl-1,3-dithian-2-yl-methyl protection |
| Methyl esters | Basic conditions (selective) | Compatible, orthogonal deprotection | 88-98 | Selective over dimethyl-1,3-dithian-2-yl-methyl protection |
| Benzyl protection | Hydrogenation conditions | Limited compatibility data | Not specified | Standard conditions |
The pentafluorosulfanyl group exerts profound steric and electronic effects on reaction pathways due to its unique three-dimensional structure and exceptional electron-withdrawing properties [11] [12] [13]. The pentafluorosulfanyl group adopts an umbrella geometry with the sulfur atom in an approximately octahedral coordination environment, where all sulfur-fluorine bond lengths range from 1.572 to 1.618 Angstroms and carbon-sulfur-fluorine axial bond angles are very close to 180 degrees [14].
The steric demand of the pentafluorosulfanyl group, combined with its significant dipole moment, influences the stereochemistry of reactions, particularly those processes with significant charge separation in the transition state [13]. The pentafluorosulfanyl group's occupied volume is only slightly less than that of a tertiary-butyl group, yet its electronic properties are dramatically different, leading to unique reactivity patterns [15].
In nucleophilic aromatic substitution reactions, the pentafluorosulfanyl group exhibits meta-directing and deactivating effects due to its strong electron-withdrawing inductive effect [2] [16]. The reactivity of pentafluorosulfanyl-substituted aromatic compounds is dominated by the meta-directing, deactivating inductive effect of the electron-withdrawing pentafluorosulfanyl group, which contrasts sharply with the activating effects observed with electron-donating substituents [16].
Vicarious nucleophilic substitution reactions of pentafluorosulfanyl-containing aromatics demonstrate regioselective substitution patterns [2] [3]. The vicarious nucleophilic substitution of 3-fluoro-5-nitro-1-pentafluorosulfanylbenzene with carbon, oxygen, and nitrogen nucleophiles provides 4-substituted-3-fluoro-5-nitro-1-pentafluorosulfanylbenzenes, demonstrating the directing influence of the pentafluorosulfanyl group [2] [3].
Recent advances in hydroxypentafluorosulfanylation reactions have shown that the pentafluorosulfanyl group can overcome steric hindrance in complex substrates [5] [17]. Photo-induced hydroxypentafluorosulfanylation of styrenes and alpha,beta-unsaturated esters produces structurally diverse pentafluorosulfanyl alcohols with yields up to 89 percent, demonstrating the synthetic utility of these transformations even with sterically demanding substrates [5] [17].
Table 4: Steric Effects of Pentafluorosulfanyl Group on Reaction Pathways
| Reaction Type | Pentafluorosulfanyl Steric Influence | Electronic Effect | Reaction Outcome | Literature Reference |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | Meta-directing, deactivating effect | Strong electron-withdrawing (sigma inductive = 0.55) | Selective meta-substitution patterns | Beier et al., 2016 |
| Staudinger ketene-imine cycloaddition | Dipolar control of diastereoselectivity | High dipole moment influence | Enhanced stereochemical control | Savoie et al., 2018 |
| Hydroxypentafluorosulfanylation | Overcomes steric hindrance in substrates | Electronic activation of alkenes | Moderate to good yields (50-89%) | Nature Communications, 2024 |
| Vicarious nucleophilic substitution | Regioselective substitution at position 4 | Activating effect for nucleophilic attack | Selective 4-substituted products | Beier et al., 2016 |
The thermochemical properties of 4-(Pentafluorosulfur)phenylacetic acid are significantly influenced by the presence of the pentafluorosulfanyl group, which imparts unique thermal characteristics to the molecule. The compound exhibits a molecular weight of 262.19 g/mol and maintains a solid state at room temperature, with recommended storage conditions of 2-8°C to preserve its stability [1] [2].
The pentafluorosulfanyl group's influence on melting point behavior demonstrates complex thermodynamic effects that differ from traditional melting point depression. Comparative analysis reveals that phenylacetic acid exhibits a baseline melting point of 76-77°C [3], while pentafluorophenylacetic acid shows an elevated melting point of 108-110°C [4], representing a 32°C increase. Similarly, 4-methylsulfonylphenylacetic acid demonstrates a melting point of 136-140°C [5] [6], indicating a 60°C elevation from the parent compound.
The pentafluorosulfanyl substituent's effect on melting point behavior is attributed to several factors: enhanced intermolecular interactions through fluorine-fluorine contacts, increased molecular rigidity due to the square pyramidal geometry of the SF₅ group [7] [8], and strengthened crystal packing forces. The SF₅ group's significant steric bulk (volume of 61.4 ų) compared to the CF₃ group (volume of 42.7 ų) creates substantial lattice energy changes [9] [10].
Theoretical calculations suggest that 4-(Pentafluorosulfur)phenylacetic acid would exhibit a predicted elevated melting point compared to the parent phenylacetic acid, likely in the range of 120-150°C based on electronic effects and molecular weight considerations. The strong electron-withdrawing nature of the SF₅ group (Hammett σₚ = 0.68) enhances intermolecular dipole-dipole interactions, contributing to thermal stability [9] [11] [10].
The solubility behavior of 4-(Pentafluorosulfur)phenylacetic acid reflects the dual nature of the molecule, combining the polar carboxylic acid functionality with the highly lipophilic pentafluorosulfanyl group. The SF₅ group's lipophilicity parameter (πₚ = 1.23) significantly exceeds that of the CF₃ group (πₚ = 0.88), indicating enhanced solubility in non-polar media [10] [12].
Environmental studies of pentafluorosulfanyl compounds demonstrate that SF₅-containing aromatics exhibit water solubilities ranging from 78 mg/L to 2.4 g/L, with octanol-water partition coefficients (log Kow) of 2.9 to 3.6 [13] [14]. These values are approximately 0.5 to 0.6 log units more hydrophobic than their trifluoromethyl analogs, indicating enhanced lipophilicity.
The predicted solubility profile for 4-(Pentafluorosulfur)phenylacetic acid in various solvents follows established polarity principles: excellent solubility in polar aprotic solvents such as DMSO and acetone, very good solubility in chloroform and dichloromethane due to SF₅ lipophilicity, good solubility in alcohols (methanol, ethanol) through hydrogen bonding with the carboxylic acid group, moderate solubility in water due to the carboxylic acid functionality, and poor solubility in hexane due to insufficient polarity [15] [16] [17].
The electronic properties of 4-(Pentafluorosulfur)phenylacetic acid are dominated by the exceptionally strong electron-withdrawing character of the pentafluorosulfanyl substituent, which exhibits electronic effects that surpass those of the trifluoromethyl group in multiple parameters.
The Hammett substituent constants provide quantitative measures of electronic effects in aromatic systems. For pentafluorosulfanyl-substituted arenes, the para-Hammett constant (σₚ) is 0.68, which significantly exceeds the CF₃ group's value of 0.54 [9] [11] [10]. This represents a 26% increase in electron-withdrawing power, establishing SF₅ as one of the most electron-withdrawing groups known.
The meta-Hammett constant for pentafluorosulfanyl benzoic acids is 0.61 [18], while the inductive parameter (σᵢ) is 0.55 compared to 0.39 for CF₃, representing a 41% increase in inductive effects [11] [10]. The resonance parameter (σᵣ) for SF₅ is 0.11, similar to CF₃'s 0.12, indicating minimal resonance contribution to the electron-withdrawing effect [11] [10].
Computational studies using density functional theory methods confirm that the pentafluorosulfanyl group's electron-withdrawing power places it in par with the nitro group (NO₂) in terms of electronic effects on aromatic systems [19]. The group electronegativity of SF₅ ranges from 2.88 to 3.62 on the Pauling scale, depending on the measurement method employed [9] [20] [21].
Density Functional Theory calculations provide accurate predictions of dipole moments for pentafluorosulfanyl-containing compounds. The dipole moment of phenylsulfur pentafluoride is 3.44 Debye [11], indicating substantial molecular polarity. For 4-(Pentafluorosulfur)phenylacetic acid, the calculated dipole moment is expected to be significantly higher due to the additional polar carboxylic acid group.
Benchmark studies of DFT methods for dipole moment calculations demonstrate that hybrid functionals such as B3LYP and PBE0 provide excellent accuracy with RMSD errors of 0.12-0.13 D when used with aug-cc-pVTZ basis sets [22] [23]. Multi-configuration pair-density functional theory (MC-PDFT) methods show mean unsigned deviations of 0.29 D for MC-PDFT and 0.24 D for hybrid MC-PDFT (HMC-PDFT) [24] [25].
The recommended computational protocol for dipole moment calculations of SF₅-containing compounds involves:
The calculated dipole moment for 4-(Pentafluorosulfur)phenylacetic acid is predicted to be in the range of 4.5-6.0 Debye, reflecting the combined effects of the highly polar SF₅ group and the carboxylic acid functionality. This substantial dipole moment has significant implications for intermolecular interactions, solubility behavior, and crystal packing arrangements [26] [27] [28].
The electronic structure of the SF₅ group features a square pyramidal geometry with the sulfur atom in a hypervalent hexacoordinated state. Quantum mechanical calculations reveal that the strong electron-withdrawing effect arises from the high electronegativity of the fluorine atoms and the unique bonding characteristics of the sulfur center [29] [30] [31].